molecular formula C13H23NO3 B2475398 tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate CAS No. 1016557-60-0

tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate

Cat. No. B2475398
CAS RN: 1016557-60-0
M. Wt: 241.331
InChI Key: CNNRGHRTRDSRKV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate, also known as tert-Butyl cyclohexylcarbamate (tBu-CHC), is a carbamate derivative that is widely used in scientific research. This compound has gained significant attention due to its unique chemical properties and diverse applications in various fields of research.

Scientific Research Applications

Stereoselective Synthesis and Catalysis

An efficient stereoselective synthesis route has been developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This method is significant for the synthesis of factor Xa inhibitors, highlighting the compound's role in medicinal chemistry and drug development (Wang et al., 2017).

Atmospheric CO2 Fixation

The compound has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This application is notable for its potential in environmental chemistry, specifically in carbon capture and utilization strategies (Takeda et al., 2012).

Fluorescent Sensory Materials

Tert-butyl 2-cyclohexyl-2-oxoethylcarbamate derivatives have been synthesized for the development of strong blue emissive nanofibers. These nanofibers are capable of detecting volatile acid vapors, showcasing the compound's application in the creation of novel sensory materials for chemical detection and environmental monitoring (Sun et al., 2015).

Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized for use as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). This research underlines the compound's importance in organic synthesis and the development of biomolecular tools (Xu & Appella, 2006).

Cyclohexane Functionalization

Studies have explored the functionalization of cyclohexane using this compound derivatives, catalyzed by octahedral molecular sieve (OMS-1) materials. This functionalization process is critical for industrial chemistry, particularly in the modification and utilization of hydrocarbons (Wang et al., 1998).

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 2-Cyclohexyl-2-Oxoethylcarbamate is Cathepsin K , a protein in humans . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones during osteoclast-mediated bone resorption.

Mode of Action

It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its target, it may impact pathways related to bone resorption and remodeling. More research is needed to confirm this and identify other potentially affected pathways .

Result of Action

Given its potential inhibitory action on Cathepsin K, it may have effects on bone resorption processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNRGHRTRDSRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (400 mg, 1.83 mmol) in THF (10 mL) was added cyclohexylmagnesium chloride (4.12 mL, 8.24 mmol) portionwise at room temperature under N2 atmosphere. As addition of the Grignard reagent was completed, the reaction mixture was stirred and heated to reflux for an hour. Then the mixture was allowed to cool down to room temperature. The reaction was quenched by adding water (10 mL) slowly. 1N HCl solution (30 mL) was added to the mixture, and extracted with EtOAc (20 mL×3). The combined organic layers were collected and evaporated in vacuo. The crude material was purified by column chromatography (hexane: EtOAc=10:1 to 5:1) to yield the desired product (110 mg, 25%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

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